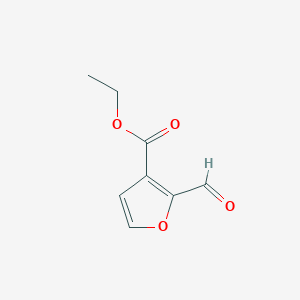

Ethyl 2-formylfuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-formylfuran-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H8O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is of interest due to its unique structure, which includes both formyl and carboxylate functional groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formylfuran-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with furfural in the presence of a base, such as sodium ethoxide. The reaction proceeds via aldol condensation, followed by cyclization and dehydration to form the furan ring .

Another method involves the use of sulfur ylides and acetylenic esters. The reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates leads to the formation of polysubstituted furans, including this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formylfuran-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine in acetic acid or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Ethyl 2-carboxyfuran-3-carboxylate.

Reduction: Ethyl 2-hydroxymethylfuran-3-carboxylate.

Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Ethyl 2-formylfuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drugs with anticancer, antimicrobial, and anti-inflammatory properties.

Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-formylfuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-formylfuran-3-carboxylate can be compared with other furan derivatives, such as:

Ethyl 2-carboxyfuran-3-carboxylate: Similar structure but with a carboxyl group instead of a formyl group.

Ethyl 2-hydroxymethylfuran-3-carboxylate: Similar structure but with a hydroxymethyl group instead of a formyl group.

Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate: A more complex derivative with additional substituents on the furan ring.

Biological Activity

Ethyl 2-formylfuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a furan ring, which contributes to its reactivity and biological properties. The presence of both a formyl group and an ester group allows it to participate in various chemical reactions, such as nucleophilic addition and hydrolysis, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms include:

- Nucleophilic Addition : The formyl group acts as an electrophile, facilitating the formation of addition products with nucleophiles.

- Hydrolysis : The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols.

- Transesterification : This process allows the compound to exchange its ester group with other alcohols in the presence of acid or base catalysts.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential use as antibacterial agents.

Anticancer Activity

One notable study investigated the anticancer properties of ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (a related compound). It demonstrated anti-proliferative effects on promyelocytic leukemia HL-60 cells. The compound induced apoptosis through mechanisms involving increased intracellular calcium levels and reactive oxygen species (ROS), alongside activation of caspase-3 .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 | 23.5 | Induces apoptosis via caspase activation and ROS production |

Study on Anticancer Effects

In a study focusing on HL-60 cells treated with ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, significant findings were observed:

- Cell Cycle Analysis : A marked increase in the apoptotic cell population was noted at higher concentrations (50 µM), indicating effective induction of apoptosis.

- Caspase Activation : Caspase-3 activity increased significantly in treated cells compared to controls, confirming the compound's role in promoting programmed cell death .

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various derivatives derived from furan compounds. This compound derivatives showed promising results against multiple bacterial strains, highlighting their potential application in developing new antibiotics.

Properties

CAS No. |

19076-56-3 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

ethyl 2-formylfuran-3-carboxylate |

InChI |

InChI=1S/C8H8O4/c1-2-11-8(10)6-3-4-12-7(6)5-9/h3-5H,2H2,1H3 |

InChI Key |

MOBPCMQBARMUHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC=C1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.